molecular formula C7H3F4NO2 B1409329 2-Fluoro-5-(trifluoromethyl)isonicotinic acid CAS No. 1227574-99-3

2-Fluoro-5-(trifluoromethyl)isonicotinic acid

Cat. No.: B1409329
CAS No.: 1227574-99-3
M. Wt: 209.1 g/mol
InChI Key: BDDFVXARBRBJDB-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)isonicotinic acid is a fluorinated aromatic compound with the molecular formula C7H3F4NO2. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to an isonicotinic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(trifluoromethyl)isonicotinic acid typically involves the introduction of fluorine and trifluoromethyl groups onto an isonicotinic acid scaffold. One common method involves the reaction of 2-trifluoromethyl-3-nitropyridine with tetrabutylammonium fluoride in acetonitrile under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) and typically completes within 8 hours .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-(trifluoromethyl)isonicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce carboxylic acids or ketones .

Scientific Research Applications

2-Fluoro-5-(trifluoromethyl)isonicotinic acid has several scientific research applications:

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)isonicotinic acid
  • 2-Fluoroisonicotinic acid
  • 5-(Trifluoromethyl)isonicotinic acid

Comparison: 2-Fluoro-5-(trifluoromethyl)isonicotinic acid is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. Compared to its analogs, this compound exhibits higher stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science .

Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-5-1-3(6(13)14)4(2-12-5)7(9,10)11/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDFVXARBRBJDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601209998
Record name 2-Fluoro-5-(trifluoromethyl)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227574-99-3
Record name 2-Fluoro-5-(trifluoromethyl)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-5-(trifluoromethyl)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601209998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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